![molecular formula C3H7F3SSi B14370138 Trifluoro[2-(methylsulfanyl)ethyl]silane CAS No. 93575-03-2](/img/structure/B14370138.png)
Trifluoro[2-(methylsulfanyl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro[2-(methylsulfanyl)ethyl]silane is an organosilicon compound characterized by the presence of a trifluoromethyl group attached to a silicon atom, along with a methylsulfanyl ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trifluoro[2-(methylsulfanyl)ethyl]silane typically involves the reaction of a suitable silicon precursor with a trifluoromethylating agent. One common method is the reaction of a chlorosilane with trifluoromethyl lithium or trifluoromethyl trimethylsilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trifluoro[2-(methylsulfanyl)ethyl]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: The silicon atom can participate in substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of silicon-containing compounds.
Applications De Recherche Scientifique
Trifluoro[2-(methylsulfanyl)ethyl]silane has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: Used in the production of advanced materials, including coatings and polymers.
Mécanisme D'action
The mechanism by which Trifluoro[2-(methylsulfanyl)ethyl]silane exerts its effects involves the interaction of the trifluoromethyl group with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The silicon atom can also participate in various chemical reactions, contributing to the overall mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorosilane: A simpler compound with a trifluoromethyl group attached to silicon.
Uniqueness
Trifluoro[2-(methylsulfanyl)ethyl]silane is unique due to the presence of both a trifluoromethyl group and a methylsulfanyl ethyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
93575-03-2 |
|---|---|
Formule moléculaire |
C3H7F3SSi |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
trifluoro(2-methylsulfanylethyl)silane |
InChI |
InChI=1S/C3H7F3SSi/c1-7-2-3-8(4,5)6/h2-3H2,1H3 |
Clé InChI |
KVHWAAWFDSJZGX-UHFFFAOYSA-N |
SMILES canonique |
CSCC[Si](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




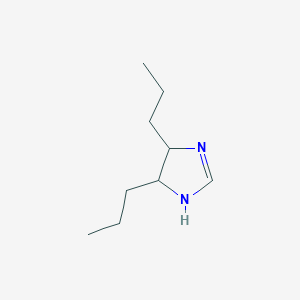
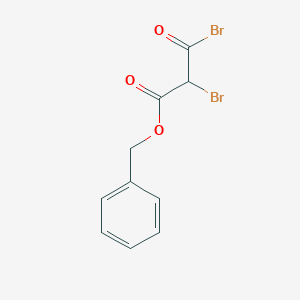
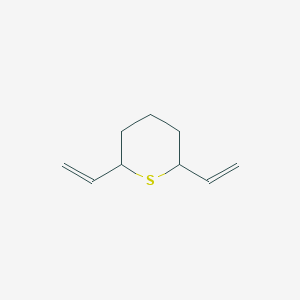
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
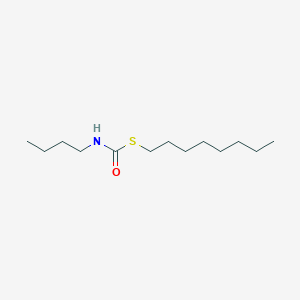
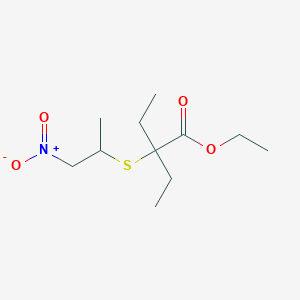
![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)
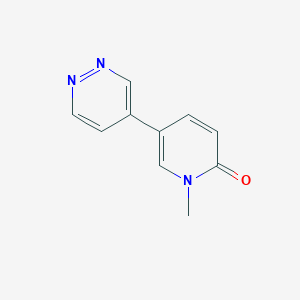
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)

![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
